molecular formula C16H13Cl2NO3 B15015686 Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate CAS No. 14897-93-9

Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate

Cat. No.: B15015686
CAS No.: 14897-93-9
M. Wt: 338.2 g/mol
InChI Key: OMIYGSQXMPMWIY-UHFFFAOYSA-N
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Description

Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoate ester linked to a dichlorinated cyclohexadienone moiety through a methylene bridge. Its distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexadienone Moiety: This step involves the chlorination of a cyclohexadienone precursor under controlled conditions to introduce the dichloro groups.

    Linking the Benzoate Ester: The dichlorinated cyclohexadienone is then reacted with an appropriate benzoate ester in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dichloro groups or reduce the cyclohexadienone moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the dichloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic applications includes its use as a lead compound for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dichloro groups and the cyclohexadienone moiety play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate is unique due to the presence of dichloro groups, which impart distinct chemical reactivity and biological activity. This sets it apart from similar compounds that may lack these functional groups or have different substituents.

Properties

CAS No.

14897-93-9

Molecular Formula

C16H13Cl2NO3

Molecular Weight

338.2 g/mol

IUPAC Name

ethyl 4-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)10-3-5-13(6-4-10)19-9-11-7-12(17)8-14(18)15(11)20/h3-9,20H,2H2,1H3

InChI Key

OMIYGSQXMPMWIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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